molecular formula C13H12N2O3 B8400995 3-(4-(2-Nitro-ethyl)-phenoxy)-pyridine

3-(4-(2-Nitro-ethyl)-phenoxy)-pyridine

Cat. No.: B8400995
M. Wt: 244.25 g/mol
InChI Key: LLUIHJPVOGRNEN-UHFFFAOYSA-N
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Description

3-(4-(2-Nitro-ethyl)-phenoxy)-pyridine is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

3-[4-(2-nitroethyl)phenoxy]pyridine

InChI

InChI=1S/C13H12N2O3/c16-15(17)9-7-11-3-5-12(6-4-11)18-13-2-1-8-14-10-13/h1-6,8,10H,7,9H2

InChI Key

LLUIHJPVOGRNEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)CC[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dimethyl sulfoxide (15.0 mL) solution of 3-(4-((E)-2-nitro-vinyl)-phenoxy)-pyridine (2.00 g, 8.26 mmol) described in Manufacturing Example 76-1-2 and acetic acid (2.00 mL) was added sodium borohydride (500 mg, 13.2 mmol) at room temperature while cooling appropriately under nitrogen atmosphere, which was stirred for 30 minutes at room temperature. Water was then added dropwise at room temperature while cooling appropriately. The reaction mixture was extracted with ethyl acetate, and the organic layer was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (ethyl acetate:heptane=1:3→1:2) to obtain the title compound (819 mg, 40.6%).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
40.6%

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